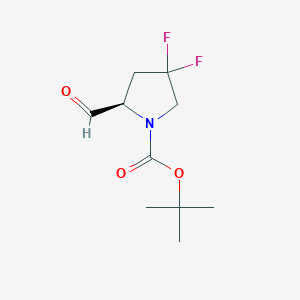

tert-Butyl (R)-4,4-difluoro-2-formylpyrrolidine-1-carboxylate

Description

tert-Butyl (R)-4,4-difluoro-2-formylpyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate protecting group, a formyl substituent at the 2-position, and two fluorine atoms at the 4-position of the pyrrolidine ring. The (R)-configuration at the 2-position imparts stereochemical specificity, making it valuable in asymmetric synthesis and pharmaceutical intermediate design.

Properties

Molecular Formula |

C10H15F2NO3 |

|---|---|

Molecular Weight |

235.23 g/mol |

IUPAC Name |

tert-butyl (2R)-4,4-difluoro-2-formylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C10H15F2NO3/c1-9(2,3)16-8(15)13-6-10(11,12)4-7(13)5-14/h5,7H,4,6H2,1-3H3/t7-/m1/s1 |

InChI Key |

AOVSULZRHILJIN-SSDOTTSWSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC(C[C@@H]1C=O)(F)F |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C=O)(F)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Key Synthetic Steps and Conditions

Starting Materials and Initial Functionalization

- The synthesis often begins with a 4-hydroxypyrrolidine derivative protected as a tert-butyl carbamate.

- Introduction of fluorine atoms at the 4-position is typically achieved by converting the hydroxyl group to a difluoromethylene moiety via fluorination reagents or by using difluorinated precursors.

Oxidation to Formyl Group

- The critical step to introduce the formyl group at the 2-position involves oxidation of a 2-hydroxymethyl or 2-hydroxypyrrolidine intermediate.

- A commonly employed reagent is Dess-Martin periodinane (DMP), which efficiently oxidizes secondary alcohols to aldehydes under mild conditions.

- Typical conditions for this oxidation include:

- Solvent: Dry dichloromethane (CH2Cl2)

- Temperature: 0 °C to room temperature (20 °C)

- Inert atmosphere (nitrogen or argon) to prevent side reactions

- Reaction time: Until completion, monitored by TLC or LC-MS

- After oxidation, aqueous sodium bicarbonate and sodium sulfite washes are used to quench excess oxidant and remove impurities.

- The crude aldehyde product is then dried over magnesium sulfate and concentrated under reduced pressure to yield tert-Butyl (R)-4,4-difluoro-2-formylpyrrolidine-1-carboxylate as a yellow solid or oil depending on purity.

Purification and Isolation

- The crude product is often purified by silica gel column chromatography or reverse phase chromatography.

- Molecular sieves may be used during workup to remove residual moisture and improve stability of the aldehyde.

- The final compound is isolated as a pure stereoisomer, with the R-configuration maintained throughout.

Representative Experimental Procedure (Adapted from Literature)

| Step | Reagents and Conditions | Description | Yield / Notes |

|---|---|---|---|

| 1 | tert-Butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate (2.40 g, 10 mmol) in dry CH2Cl2 (50 mL) | Starting material dissolved under inert atmosphere | - |

| 2 | Dess-Martin periodinane (15% solution in CH2Cl2, 24 mmol) added dropwise at 0 °C | Oxidation of hydroxyl to aldehyde | Reaction stirred at room temperature until completion |

| 3 | Saturated aqueous NaHCO3 (50 mL) and 10% aqueous Na2SO3 (50 mL) added | Quenching and washing | Stirred 1 hour at room temperature |

| 4 | Organic layer separated, dried over MgSO4, filtered, concentrated | Isolation of crude aldehyde | Yellow solid obtained |

| 5 | Stirring with molecular sieves in CH2Cl2 for 24 h | Drying and stabilization | Final product this compound |

This procedure yields the target compound with preservation of stereochemistry and high purity suitable for further synthetic applications.

Alternative Synthetic Routes and Variations

- Some protocols start from racemic mixtures followed by resolution or chiral synthesis to obtain the R-enantiomer.

- Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor, but these require careful control to avoid over-fluorination or side reactions.

- The formyl group can also be introduced via Vilsmeier-Haack formylation on suitable precursors, though this is less common due to harsher conditions.

- Protection and deprotection steps using Boc groups are standard to maintain nitrogen protection during multi-step synthesis.

Data Tables Summarizing Preparation Parameters

| Parameter | Details |

|---|---|

| Molecular Formula | C10H15F2NO3 |

| Molecular Weight | 235.23 g/mol |

| Key Reagents | tert-Butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate, Dess-Martin periodinane |

| Solvent | Dry dichloromethane (CH2Cl2) |

| Temperature | 0 °C to 20 °C |

| Atmosphere | Nitrogen or Argon (Inert) |

| Reaction Time | 1-24 hours depending on step |

| Workup | Saturated NaHCO3 and Na2SO3 aqueous washes |

| Purification | Silica gel chromatography or reverse phase chromatography |

| Stereochemistry | (R)-configuration maintained |

Research Findings and Applications

- The compound is primarily used as an intermediate in pharmaceutical synthesis, enabling the incorporation of fluorine atoms which can modulate biological activity and metabolic stability.

- The tert-butyl carbamate protecting group allows for selective deprotection, facilitating further functionalization.

- The aldehyde functionality at the 2-position is a versatile handle for subsequent reactions such as reductive amination or condensation.

- The stereochemical purity is critical for biological applications, and synthetic routes emphasize stereocontrol.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-4,4-difluoro-2-formylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or both fluorine atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted pyrrolidines with various functional groups.

Scientific Research Applications

tert-Butyl ®-4,4-difluoro-2-formylpyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl ®-4,4-difluoro-2-formylpyrrolidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The difluoromethyl group can participate in hydrogen bonding and electrostatic interactions, while the formyl group can undergo nucleophilic addition reactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares the target compound with structurally related analogues from the evidence:

Stereochemical Considerations

The (R)-configuration in the target compound contrasts with the (S)-configuration in and the (2S,4R) diastereomer in . These stereochemical differences dictate enantioselectivity in downstream applications, such as enzyme inhibition or receptor binding .

Biological Activity

Tert-Butyl (R)-4,4-difluoro-2-formylpyrrolidine-1-carboxylate (CAS Number: 1194032-45-5) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the pharmaceutical field. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C10H15F2NO3

- Molecular Weight : 235.23 g/mol

- CAS Number : 1194032-45-5

- IUPAC Name : this compound

This compound is known to interact with various biological targets, primarily through reversible covalent bonding. The presence of a Michael acceptor moiety allows it to participate in nucleophilic addition reactions, which can modulate enzyme activity and influence cellular signaling pathways. This mechanism is particularly relevant in the context of cancer treatment and autoimmune diseases, where modulation of specific pathways can lead to therapeutic effects .

Therapeutic Applications

- Cancer Treatment : Research indicates that compounds with similar structures exhibit anti-cancer properties by inducing apoptosis in tumor cells. The ability of this compound to inhibit key signaling pathways involved in cell proliferation makes it a candidate for further investigation in oncology .

- Autoimmune Diseases : The compound's capacity to modulate immune responses suggests potential applications in treating autoimmune conditions. By influencing cytokine production and immune cell activation, it may help restore balance in dysregulated immune systems .

Study 1: Anti-Cancer Activity

A study published in Journal of Medicinal Chemistry evaluated the efficacy of various difluorinated pyrrolidine derivatives, including this compound. Results showed significant inhibition of cancer cell lines with IC50 values indicating potent cytotoxicity against breast and colon cancer cells. The study highlighted the compound's ability to induce apoptosis through caspase activation pathways .

Study 2: Immune Modulation

In another study focused on autoimmune diseases, researchers investigated the impact of this compound on T-cell activation. The findings suggested that the compound reduced pro-inflammatory cytokine production while promoting regulatory T-cell differentiation. This dual action provides a promising avenue for therapeutic interventions in diseases like rheumatoid arthritis and lupus .

Data Table: Biological Activity Summary

Q & A

Q. What are the standard synthetic routes and characterization methods for tert-Butyl (R)-4,4-difluoro-2-formylpyrrolidine-1-carboxylate?

- Methodological Answer : The compound is typically synthesized via Boc-protection of the pyrrolidine scaffold, followed by fluorination at the 4,4-positions and formylation at the 2-position. Key steps include:

- Fluorination : Use of DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® for selective fluorination .

- Formylation : Employing Vilsmeier-Haack conditions (POCl₃/DMF) to introduce the aldehyde group.

- Characterization : Confirm structure and purity via:

- NMR Spectroscopy : , , and NMR to verify substituent positions and stereochemistry.

- Mass Spectrometry : ESI-MS or HRMS to validate molecular weight .

- Chiral HPLC : To confirm enantiomeric excess of the (R)-configuration .

Q. How does the Boc (tert-butoxycarbonyl) group influence the stability and reactivity of this compound in synthetic workflows?

- Methodological Answer : The Boc group acts as a temporary protecting group for the pyrrolidine nitrogen, enhancing solubility in organic solvents and preventing unwanted side reactions (e.g., nucleophilic attacks). Deprotection under acidic conditions (e.g., TFA or HCl in dioxane) regenerates the free amine for downstream functionalization. Stability studies using TGA/DSC can quantify thermal decomposition thresholds .

Q. What analytical techniques are critical for assessing purity and identifying impurities in this compound?

- Methodological Answer :

- HPLC/UPLC : Reverse-phase chromatography with UV detection to quantify purity and detect byproducts.

- Elemental Analysis : Validates stoichiometric composition.

- X-ray Crystallography : Resolves ambiguous stereochemistry or crystallographic impurities (if single crystals are obtainable) .

Advanced Research Questions

Q. How can computational methods optimize the stereoselective synthesis of the (R)-enantiomer?

- Methodological Answer : Quantum mechanical calculations (DFT or ab initio) predict transition-state energies to guide chiral induction strategies. For example:

- Chiral Auxiliaries : Simulate interactions between the pyrrolidine core and chiral catalysts (e.g., Evans’ oxazolidinones).

- Reaction Path Search : Use software like GRRM or Gaussian to model fluorination/formylation pathways and identify stereochemical bottlenecks .

Experimental validation involves comparing computed vs. observed NMR shifts or optical rotation values .

Q. What experimental strategies resolve contradictions between spectroscopic data and expected structures?

- Methodological Answer :

- Multi-Nuclear NMR : Combine - HOESY to probe spatial proximity of fluorine atoms and the formyl group.

- Isotopic Labeling : Introduce or labels to trace unexpected coupling in NMR spectra.

- Cross-Validation : Compare experimental HRMS data with computational isotopic distribution patterns (e.g., using ChemCalc) .

Q. How do solvent polarity and temperature affect the reactivity of the formyl group in cross-coupling reactions?

- Methodological Answer : Design a Design of Experiments (DoE) matrix to test variables:

- Solvent Screening : Compare polar aprotic (DMF, DMSO) vs. nonpolar (toluene) solvents in aldol condensations or Wittig reactions.

- Temperature Gradients : Monitor reaction rates via in situ IR or Raman spectroscopy to identify optimal kinetic regimes.

- Mechanistic Probes : Use -labeled aldehydes to track deuterium incorporation in products via LC-MS .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.